2-(6-Allylamino-purin-9-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol
Overview
Description
2-(6-Allylamino-purin-9-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol is a complex organic compound with a unique structure that includes a purine base linked to a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Allylamino-purin-9-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol typically involves multiple steps, starting with the preparation of the purine base. The allylamino group is introduced through a substitution reaction, where an appropriate allyl amine reacts with a halogenated purine derivative. The tetrahydrofuran ring is then formed through a cyclization reaction involving a suitable diol precursor. The final product is obtained after purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for industrial processes include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, industrial methods may employ more cost-effective reagents and solvents to reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(6-Allylamino-purin-9-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The allylamino group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles, and appropriate catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxyl derivative, while substitution of the allylamino group can produce a variety of functionalized purine derivatives.
Scientific Research Applications
2-(6-Allylamino-purin-9-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in biological processes and as a probe for investigating enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(6-Allylamino-purin-9-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(6-Amino-purin-9-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol: Similar structure but lacks the allyl group.
2-(6-Methylamino-purin-9-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol: Contains a methylamino group instead of an allylamino group.
2-(6-Ethylamino-purin-9-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol: Contains an ethylamino group instead of an allylamino group.
Uniqueness
The presence of the allylamino group in 2-(6-Allylamino-purin-9-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for forming specific interactions with biological targets. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.
Properties
CAS No. |
15763-12-9 |
---|---|
Molecular Formula |
C13H17N5O4 |
Molecular Weight |
307.31 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(prop-2-enylamino)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C13H17N5O4/c1-2-3-14-11-8-12(16-5-15-11)18(6-17-8)13-10(21)9(20)7(4-19)22-13/h2,5-7,9-10,13,19-21H,1,3-4H2,(H,14,15,16)/t7-,9-,10-,13-/m1/s1 |
InChI Key |
WTYYPLSFICPDGL-QYVSTXNMSA-N |
Isomeric SMILES |
C=CCNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
SMILES |
C=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O |
Canonical SMILES |
C=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
N6-Allyladenosine; N6 Allyladenosine; a6A; N-Allyladenosine; N Allyladenosine; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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